An In-depth Technical Guide to 2,5-Dimethyl-2,5-hexanediol (CAS: 110-03-2)
An In-depth Technical Guide to 2,5-Dimethyl-2,5-hexanediol (CAS: 110-03-2)
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,5-Dimethyl-2,5-hexanediol, with a focus on its relevance to researchers, scientists, and drug development professionals.
Core Physicochemical Properties
2,5-Dimethyl-2,5-hexanediol is a symmetrical aliphatic diol.[1] It typically appears as a white crystalline solid at room temperature.[2] The presence of two tertiary hydroxyl groups contributes to its solubility in water and polar organic solvents.[1]
Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| CAS Number | 110-03-2 | [1] |
| Melting Point | 86-90 °C | [3] |
| Boiling Point | 214-215 °C | [3] |
| Density | 0.898 g/cm³ at 20°C | [1][2] |
| Water Solubility | 140 g/L at 20°C | [1][3] |
| Flash Point | 126.67 °C | [4] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Alcohols | Miscible | [3] |
| Acetone | Soluble | [5] |
| Ethyl Acetate | Soluble | [1] |
| Benzene | Limited | [1] |
| Kerosene | Limited | [1] |
Synthesis and Experimental Protocols
2,5-Dimethyl-2,5-hexanediol can be synthesized through various methods, with the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol being a common laboratory and industrial approach.
Synthesis of 2,5-Dimethyl-2,5-hexanediol via Hydrogenation
This protocol details the synthesis of 2,5-Dimethyl-2,5-hexanediol by the catalytic hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol.
Experimental Protocol:
-
Reaction Setup: To an autoclave, add 37.4 g (263 mmol) of 2,5-Dimethyl-3-hexyne-2,5-diol, 60 mL of ethyl acetate, and 0.285 g (2.63 mmol, 1 mol%) of Pd/C catalyst.[3][6]
-
Hydrogenation: Slowly introduce hydrogen gas into the autoclave until a pressure of 10 bar is reached.[3][6]
-
Reaction: Maintain the reaction at room temperature for 12 hours.[3][6]
-
Work-up: After 12 hours, remove the hydrogen gas and open the autoclave.[3][6]
-
Purification: Filter the reaction mixture through a celite pad and concentrate the filtrate to obtain 2,5-Dimethyl-2,5-hexanediol.[3]
Synthesis of 2,5-Dimethyl-2,5-hexanediol Workflow
Applications in Chemical Synthesis
2,5-Dimethyl-2,5-hexanediol serves as a versatile intermediate in the synthesis of various organic compounds, including halogenated alkanes and organic peroxides.
Synthesis of 2,5-Dichloro-2,5-dimethylhexane (B133102)
This protocol describes the conversion of 2,5-Dimethyl-2,5-hexanediol to 2,5-dichloro-2,5-dimethylhexane via a nucleophilic substitution reaction.
Experimental Protocol:
-
Reactants: Combine 50 g of 2,5-dimethylhexane-2,5-diol with 1 L of concentrated hydrochloric acid.
-
Reaction: The reaction proceeds to completion, yielding 2,5-dichloro-2,5-dimethylhexane.
Synthesis of 2,5-Dimethyl-2,5-dihydroperoxyhexane
This protocol outlines the peroxidation of 2,5-Dimethyl-2,5-hexanediol to form 2,5-Dimethyl-2,5-dihydroperoxyhexane.
Experimental Protocol:
-
Reaction Mixture: Prepare a mixture of 289 g of 60% hydrogen peroxide (5.1 mol) and 109 g of 72% sulfuric acid (0.8 mol), cooling to 20°C.[7]
-
Addition of Diol: Meter in 110 g of 2,5-dimethyl-1,5-hexadiene (B165583) (1 mol) while maintaining the temperature at 35°C.[7]
-
Reaction: Stir the mixture at 45°C for 2 hours.[7]
-
Isolation: Cool the reaction mixture to 20°C, filter the precipitated product, and wash with water to obtain 2,5-dimethyl-2,5-dihydroperoxyhexane.[7]
Synthetic transformations of 2,5-Dimethyl-2,5-hexanediol.
Relevance in Drug Development: The Bexarotene (B63655) Connection
While 2,5-Dimethyl-2,5-hexanediol itself is not a therapeutic agent, its derivative, 2,5-dichloro-2,5-dimethylhexane, is a key precursor in the synthesis of Bexarotene. Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).[8]
Bexarotene and the Retinoid X Receptor (RXR) Signaling Pathway
Bexarotene selectively binds to and activates RXRs, which are nuclear receptors that regulate gene expression involved in cell differentiation, apoptosis, and lipid metabolism.[9] In the context of CTCL, the activation of RXRs by Bexarotene leads to the suppression of growth and survival of malignant T-cells.[9]
The binding of Bexarotene to the RXR/RAR heterodimer leads to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, initiating the transcription of target genes.[10] This transcriptional activation can lead to the upregulation of pro-apoptotic factors like BAX and the downregulation of anti-apoptotic factors such as Bcl-2 and survivin, ultimately inducing apoptosis in cancer cells.[9][11]
Bexarotene-induced RXR signaling pathway leading to apoptosis.
Safety and Handling
2,5-Dimethyl-2,5-hexanediol is a combustible solid and should be handled with appropriate safety precautions.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a dust mask when handling the solid form. Store in a cool, dry, and well-ventilated area away from incompatible materials.
This technical guide provides a foundational understanding of 2,5-Dimethyl-2,5-hexanediol for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this versatile chemical intermediate.
References
- 1. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271) | 110-03-2 [evitachem.com]
- 2. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 4. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]
- 5. lookpolymers.com [lookpolymers.com]
- 6. 2,5-Dimethyl-2,5-hexanediol synthesis - chemicalbook [chemicalbook.com]
- 7. DE4426839A1 - Process for the preparation of 2,5-dimethyl-2,5-dihydroperoxy-hexane - Google Patents [patents.google.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 10. proteopedia.org [proteopedia.org]
- 11. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
